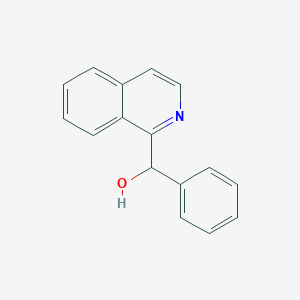

Isoquinolin-1-yl(phenyl)methanol

Descripción general

Descripción

“Isoquinolin-1-yl(phenyl)methanol” is a chemical compound that falls under the category of nitrogen-heterocyclic compounds . It has a molecular formula of C16H13NO and a molecular weight of 235.28 .

Synthesis Analysis

The synthesis of isoquinolones, including “Isoquinolin-1-yl(phenyl)methanol”, has been greatly developed in recent years . The construction of the isoquinoline ring has been achieved through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .

Chemical Reactions Analysis

Isoquinoline ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners have been rapidly developed . The cyclocondensation of benzamide derivatives and functionalized arenes with alkynes or C2 synthons have been recently made great progress for the efficient access to isoquinolones via a [4 + 2] annulation manner .

Physical And Chemical Properties Analysis

“Isoquinolin-1-yl(phenyl)methanol” has a molecular formula of C16H13NO and a molecular weight of 235.28 . Further physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

1. Synthesis of Derivatives and Intermediates

Isoquinolin-1-yl(phenyl)methanol and its derivatives are valuable in the synthesis of various compounds. For instance, the reaction of tetrahydroisoquinolines with alkynes in methanol leads to methoxybenzyl- and methoxyethylbenzenes, showcasing its role in creating intermediates (Voskressensky et al., 2012). Similarly, in the formation of N-butenoyl derivatives, isoquinoline derivatives react in boiling acetonitrile, further emphasizing their significance in complex synthesis processes (Voskressensky et al., 2013).

2. Electroluminescence and Organic Light Emitting Diodes (OLEDs)

Isoquinoline derivatives demonstrate potential in electroluminescence. A study involving π-conjugated imidazole–isoquinoline derivatives illustrates their use in OLEDs. These compounds, due to their fluorescent properties, are used as emitting layers in OLEDs, producing various colors of light, including "pure" white light (Nagarajan et al., 2014).

3. Photophysical Properties

In the field of photophysics, isoquinoline derivatives are explored for their luminescent properties. Studies reveal that certain isoquinoline-based ligands display fluorescence, varying with the solvent, and can be used in luminescent Ir(III) complexes (Shakirova et al., 2018). These findings are crucial for applications in materials science and optical technologies.

4. Anticancer Potential

Isoquinolin-1-yl(phenyl)methanol derivatives have been evaluated for their anticancer activity. Compounds like thiophene-quinoline derivatives show promising cytotoxicity against various human cancer cell lines, highlighting their potential in cancer therapy (Othman et al., 2019).

5. Fluorescence Quenching and Enhancement

Isoquinoline derivatives exhibit interesting fluorescence properties. They can undergo fluorescence quenching or enhancement due to interactions with other compounds, which is significant for studies in molecular interactions and sensing technologies (Tamuly et al., 2006).

6. Catalytic and Solvent Interactions

Isoquinoline compounds are also useful in understanding catalytic processes and solvent interactions. For example, the role of methanol as a solvent in copper-catalyzed oxidative coupling reactions involving isoquinoline derivatives provides insights into reaction mechanisms and solvent effects (Boess et al., 2011).

Direcciones Futuras

Isoquinolones, including “Isoquinolin-1-yl(phenyl)methanol”, have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The field is likely to continue to see significant advances in the construction of the isoquinoline ring .

Mecanismo De Acción

Target of Action

Isoquinolin-1-yl(phenyl)methanol is a nitrogen-containing heterocyclic compound Similar compounds, such as isoquinolones, are known to interact with a variety of biological targets due to their versatile biological and physiological activities .

Mode of Action

Isoquinolones, which are structurally similar, have been found to interact with their targets through various mechanisms . For instance, they can participate in both electrophilic and nucleophilic substitution reactions .

Biochemical Pathways

Isoquinolones, which are structurally similar, have been found to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Isoquinolones, which are structurally similar, have been found to exhibit a broad range of biological activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

isoquinolin-1-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNQTRGVYBQXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Isoquinolin-1-yl(phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

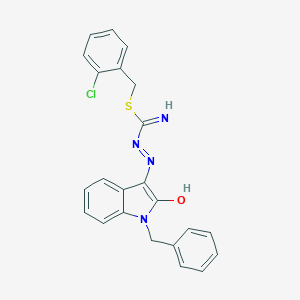

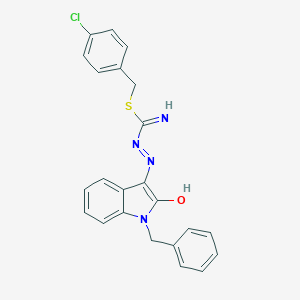

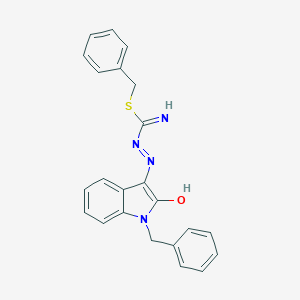

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B420133.png)

![2-{[5-(2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B420134.png)

![N'-(4-methylbenzoyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420136.png)

![4-methyl-N'-[2-[[5-[(3-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide](/img/structure/B420139.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenoxyacetyl)acetohydrazide](/img/structure/B420140.png)

![N'-(4-bromobenzoyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420141.png)

![N'-(4-methylbenzoyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420142.png)

![N'-(4-bromobenzoyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420146.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B420147.png)

![2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methoxybenzoyl)acetohydrazide](/img/structure/B420151.png)

![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B420156.png)